molecular formula C9H11ClN2O B1278448 4-amino-2-chloro-N,N-dimethylbenzamide CAS No. 98995-06-3

4-amino-2-chloro-N,N-dimethylbenzamide

Cat. No.: B1278448
CAS No.: 98995-06-3
M. Wt: 198.65 g/mol
InChI Key: HYYZVBNRQCDKET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the following steps:

    Starting Material: 2-nitro-3-methyl benzoic acid.

    Reduction Reaction: The nitro group is reduced to an amino group.

    Chlorination Reaction: Introduction of the chlorine atom at the 2-position.

    Esterification Reaction: Conversion of the carboxylic acid group to an ester.

    Ammonolysis Reaction: Formation of the amide group by reacting with dimethylamine.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but is optimized for higher yields and cost efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The process involves the use of catalysts and specific reaction conditions to achieve a yield of over 80% .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-amino-2-chloro-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-chloro-N,N-dimethylbenzamide
  • 2-amino-5-chloro-N,3-dimethylbenzamide
  • 4-amino-2-chloro-N,N-dimethylbenzamide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzamide ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-amino-2-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYZVBNRQCDKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449237
Record name 4-amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98995-06-3
Record name 4-amino-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iron powder (pre-reduced with hydrogen, 10.0 g) was suspended in ethanol (80 ml) and water (10 ml) and concentrated hydrochloric acid (4 ml) were added with vigorous stirring. 2-Chloro-4-nitro-N,N-dimethylbenzamide (7.50 g) was added in small portions over 15 minutes and the mixture then heated to 50°-60° C. and stirred for 5 hours. The mixture was filtered through Celite and the ethanol evaporated. Water (200 ml) and concentrated hydrochloric acid (20 ml) were added and the reaction washed with ethyl acetate and then basified to pH8 with sodium bicarbonate and extracted with methylene chloride. The organic extract was dried and evaporated to give 4-amino-2-chloro-N,N-dimethylbenzamide as a grey crystalline solid (5.21 g) which was recrystallised from chloroform/ethyl acetate to give off-white crystals (3.46 g, m.p. 170°-173° C.).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 g
Type
catalyst
Reaction Step Four

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